1,1,2,3-Tetrachloropropane
Overview
Description
1,1,2,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄. It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone. This compound is of interest due to its applications in various industrial processes and its role as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetrachloropropane can be synthesized through multiple routes. One common method involves the chlorination of 1,2,3-trichloropropane. This process typically uses chlorine gas in the presence of actinic light to facilitate the chlorination reaction . The reaction conditions often include maintaining a specific temperature range and controlling the concentration of reactants to optimize yield.
Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process. Initially, 1,2,3-trichloropropane is chlorinated to form a mixture of chlorinated products. This mixture is then subjected to fractional distillation to separate this compound from other by-products . The separated compound may undergo further purification to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3-Tetrachloropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from the molecule, resulting in the formation of unsaturated compounds like tetrachloropropene.
Common Reagents and Conditions:
Substitution Reactions: Typically, strong bases like sodium hydroxide or potassium hydroxide are used as reagents. The reaction is often carried out in an aqueous or alcoholic medium at elevated temperatures.
Dehydrochlorination: This reaction can be facilitated by using catalysts such as ferric chloride and heating the reaction mixture to temperatures ranging from 150°C to 200°C.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include alcohols, ethers, or other substituted derivatives.
Dehydrochlorination: The major product is often 1,1,2,3-tetrachloropropene, an unsaturated compound with industrial significance.
Scientific Research Applications
1,1,2,3-Tetrachloropropane has several applications in scientific research and industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Material Science: The compound is used in the production of specialty polymers and resins, contributing to the development of advanced materials with unique properties.
Environmental Studies: Researchers study the environmental impact and degradation pathways of chlorinated hydrocarbons, including this compound, to understand their behavior in ecosystems.
Mechanism of Action
The mechanism of action of 1,1,2,3-tetrachloropropane primarily involves its reactivity with nucleophiles and its ability to undergo dehydrochlorination. The chlorine atoms in the molecule are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the presence of multiple chlorine atoms facilitates the elimination of hydrogen chloride, resulting in the formation of unsaturated compounds .
Comparison with Similar Compounds
1,1,1,3-Tetrachloropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,3,3-Tetrachloropropane: Another isomer with chlorine atoms at different positions, used in various chemical processes.
Uniqueness: 1,1,2,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic pathways and industrial applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,1,2,3-tetrachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMVYQMVLAYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871284 | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-30-2, 25641-62-7 | |
Record name | 1,1,2,3-Tetrachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3-tetrachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1,1,2,3-Tetrachloropropane in an emulsion system?
A1: The research indicates that this compound undergoes an elimination reaction in an emulsion system. This reaction is second order and primarily yields 1,1,3-trichloropropene-2. [] Minor products include cis- and trans-1,2,3-trichloropropene. [] This suggests that the reaction proceeds mainly via the removal of a hydrogen and a chlorine atom from the this compound molecule.
Q2: How does surfactant concentration influence the reaction kinetics of this compound elimination in an emulsion system?
A2: The research highlights a complex relationship between surfactant concentration and the rate constant of the elimination reaction. [] Initially, the rate constant increases with increasing surfactant concentration until a critical concentration is reached. [] Beyond this point, the rate constant decreases, ultimately reaching a plateau. This behavior suggests that surfactants play a crucial role in the reaction, potentially influencing the formation and stability of the emulsion, thereby affecting the availability of reactants at the interface.
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